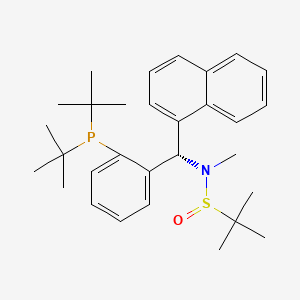
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common approach is the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the precise introduction of the naphthyl group and subsequent transformations to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl or naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential therapeutic properties. The presence of the sulfinamide group suggests potential interactions with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical manufacturing processes. Its stability and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers. This coordination can activate the metal for catalytic reactions, facilitating processes such as hydrogenation, oxidation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific catalytic process being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthalene-substituted aromatic esters
- Naphthaleman family compounds
Uniqueness
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphanyl and sulfinamide groups. This combination provides distinct reactivity and coordination properties, making it valuable in catalytic applications. Compared to similar compounds, its structure allows for more versatile interactions with metal centers, enhancing its utility in various chemical processes.
Eigenschaften
Molekularformel |
C30H42NOPS |
|---|---|
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H42NOPS/c1-28(2,3)33(29(4,5)6)26-21-14-13-19-25(26)27(31(10)34(32)30(7,8)9)24-20-15-17-22-16-11-12-18-23(22)24/h11-21,27H,1-10H3/t27-,34?/m0/s1 |
InChI-Schlüssel |
IQYXPXYFJPUPIE-DVRVPOOOSA-N |
Isomerische SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC3=CC=CC=C32)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


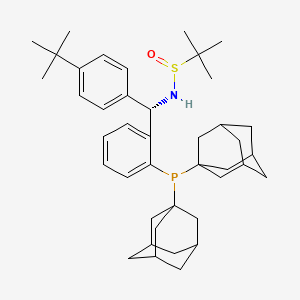
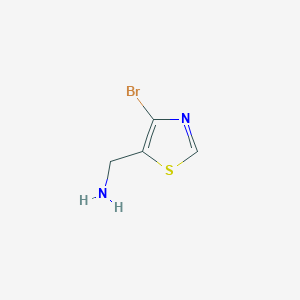


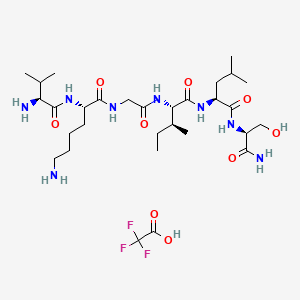
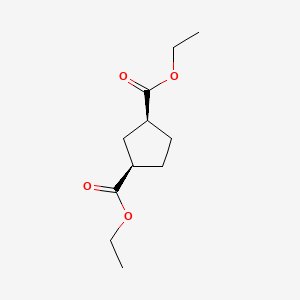
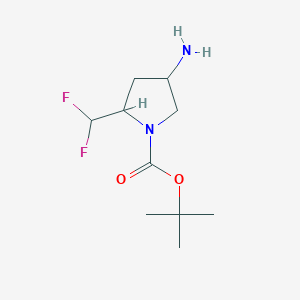
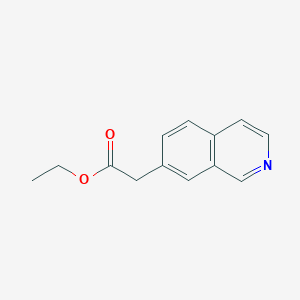
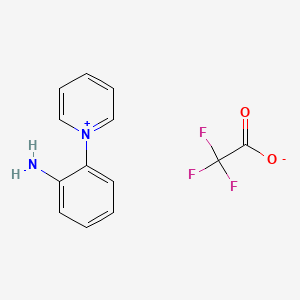
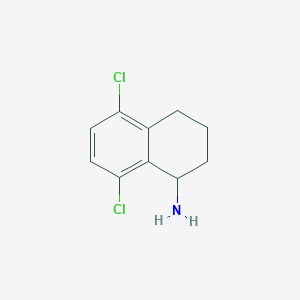
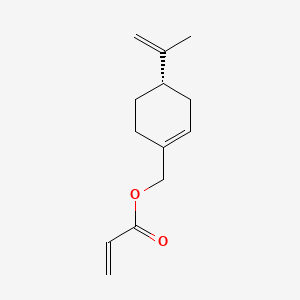
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)

